2,4,5-Trifluoro-3-nitrobenzoic acid

Beschreibung

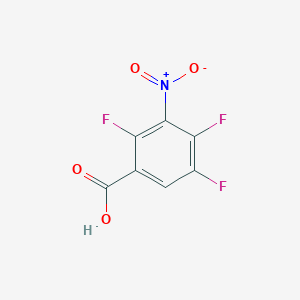

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,5-trifluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)4(9)6(5(3)10)11(14)15/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJAWLRXFKLNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626882 | |

| Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115549-15-0 | |

| Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2,4,5 Trifluoro 3 Nitrobenzoic Acid

Reactions Involving the Nitro Group

The nitro group is a key functional moiety that governs a significant portion of the reactivity of 2,4,5-trifluoro-3-nitrobenzoic acid. It serves as a precursor to the synthetically valuable amino group and as a powerful activating group for nucleophilic aromatic substitution reactions.

Reduction of the Nitro Group to Amine Functionality

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis, opening pathways to a wide array of derivatives. This reduction can be accomplished through several methodologies, with catalytic hydrogenation being one of the most common and efficient.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and the clean nature of the reaction, which typically yields the corresponding amine and water as the only byproduct. masterorganicchemistry.com Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. masterorganicchemistry.com The reaction involves the use of hydrogen gas (H₂) to reduce the nitro group in the presence of the metal catalyst. masterorganicchemistry.com

While specific studies on this compound are not extensively documented in publicly available literature, the reduction of structurally similar compounds provides insight into the expected reactivity. For instance, the hydrogenation of other nitrobenzoic acids is well-established. google.com The process for related fluorinated nitroaromatic compounds typically involves dissolving the substrate in a suitable solvent, such as ethanol (B145695) or acetic acid, and exposing it to hydrogen gas under pressure in the presence of a Pd/C catalyst. libretexts.orgnih.gov The reaction conditions, such as temperature and pressure, can be adjusted to optimize the reduction. google.comnih.gov

Table 1: Illustrative Conditions for Catalytic Hydrogenation of Related Nitroaromatic Compounds

| Substrate | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| p-Nitrobenzoic Acid | 5% Pd/C | Aqueous NaOH | <100 psig H₂, 50-100 °C | p-Aminobenzoic acid | google.com |

| 2,3,4-Trifluoro-5-nitrobenzoic acid | Pd/C | Ethanol | H₂ gas, room temperature | 5-Amino-2,3,4-trifluorobenzoic acid | masterorganicchemistry.com |

This table presents data for related compounds to illustrate typical reaction conditions. The outcomes for this compound are expected to be analogous.

Beyond catalytic hydrogenation, other chemical reducing agents can be employed to convert the nitro group to an amine. These methods can be advantageous when specific functional groups in the molecule are sensitive to hydrogenation conditions. Common alternative reagents include metals in acidic media, such as iron in the presence of hydrochloric acid, and metal salts like tin(II) chloride.

The reduction of nitro compounds can also lead to intermediate products like hydroxylamines under controlled conditions. For example, the reduction of some nitroaromatics using reagents like zinc metal in aqueous ammonium (B1175870) chloride can yield aryl hydroxylamines. core.ac.uk Furthermore, specialized enzymatic systems, such as NADPH-dependent nitroreductases, have been shown to chemoselectively reduce nitro groups to hydroxylamino groups. google.com

Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group

The presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). researchgate.net This activation occurs because the nitro group helps to stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. libretexts.orglibretexts.org The fluorine atoms, particularly those positioned ortho and para to the nitro group (at positions 2 and 4), are expected to be the most susceptible to displacement by nucleophiles. libretexts.org Fluorine is an excellent leaving group in SNAr reactions due to the high electronegativity of the fluorine atom, which polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com

The substitution of a fluorine atom by a nitrogen-based nucleophile is a key method for creating a diverse range of derivatives. Reactions with ammonia, primary amines, and secondary amines can lead to the formation of corresponding amino-substituted benzoic acids. For example, studies on the similar compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have shown that it readily undergoes SNAr reactions with various nitrogen nucleophiles, such as morpholine (B109124) and piperidine, in solvents like DMSO or NMP to afford the corresponding substituted products in high yields. beilstein-journals.orgnih.gov

Table 2: Examples of SNAr Amination Reactions on an Analogous Nitroaromatic Compound

| Substrate | Nucleophile | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Morpholine | DMSO | 4-(3-Nitro-5-(pentafluorosulfanyl)phenyl)morpholine | 98% | beilstein-journals.orgnih.gov |

This table presents data for an analogous compound to illustrate the potential for amination reactions. Similar reactivity is expected for this compound.

The activated aromatic ring of this compound is also reactive towards oxygen and sulfur nucleophiles. Reactions with alkoxides, such as sodium methoxide, or hydroxides can lead to the formation of ether or phenol (B47542) derivatives, respectively. libretexts.org For instance, 2,4,6-trinitrochlorobenzene reacts with aqueous sodium hydroxide (B78521) at room temperature to yield 2,4,6-trinitrophenol. libretexts.org

Similarly, sulfur nucleophiles, which are generally more nucleophilic than their oxygen counterparts, are expected to react readily. organicchemistrytutor.com Thiolates can displace a fluorine atom to form thioethers. Research on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrates that it reacts efficiently with sodium thiophenolate to produce the corresponding phenyl sulfide (B99878) derivative. beilstein-journals.orgnih.gov

Table 3: Examples of SNAr Reactions with Oxygen and Sulfur Nucleophiles on Analogous Nitroaromatic Compounds

| Substrate | Nucleophile | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Sodium phenoxide | DMF | 1-Nitro-3-phenoxy-5-(pentafluorosulfanyl)benzene | 85% | beilstein-journals.orgnih.gov |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Sodium thiophenolate | DMF | 1-Nitro-3-(phenylthio)-5-(pentafluorosulfanyl)benzene | 96% | beilstein-journals.orgnih.gov |

This table presents data for analogous compounds to illustrate the potential for reactions with oxygen and sulfur nucleophiles. Similar reactivity is expected for this compound.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group is a primary site for chemical modification of this compound, allowing for the synthesis of various derivatives through esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The conversion of this compound into its corresponding esters and amides represents a fundamental class of transformations for this molecule. These reactions follow standard organic chemistry principles, though the specific conditions can be tailored to optimize yield and purity.

Esterification: The most common method for esterifying nitrobenzoic acids is the Fischer esterification process. truman.edu This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). truman.edugoogle.com The reaction is an equilibrium process, and the removal of water, often through azeotropic distillation with a suitable solvent like toluene, can drive it towards the product. google.com For instance, reacting this compound with methanol (B129727) and a sulfuric acid catalyst would yield methyl 2,4,5-trifluoro-3-nitrobenzoate. truman.edu

Amidation: Amides are typically synthesized by first activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. A widely used method involves coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This process forms a highly reactive intermediate that readily reacts with a primary or secondary amine to form the corresponding amide, with dicyclohexylurea precipitating as a byproduct. jocpr.com

Decarboxylation Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a known reaction for aromatic carboxylic acids. However, the efficiency of this process is highly dependent on the other substituents present on the aromatic ring. nist.gov For simple benzoic acids without activating groups, decarboxylation is generally slow and requires high temperatures, often in the range of 200-300°C. nist.govgoogle.com

The presence of electron-withdrawing groups, such as the fluoro and nitro substituents on this compound, does not typically facilitate decarboxylation under standard conditions. The reaction is significantly accelerated by the presence of strong electron-donating groups, particularly a hydroxyl group at the ortho or para position, which is absent in this case. nist.gov While catalysts like copper or its salts can be employed to lower the required temperature, the decarboxylation of this compound is expected to be a challenging transformation requiring forcing conditions. google.com

Reactivity of Fluorine Substituents

The three fluorine atoms are not mere spectators; they profoundly influence the electronic environment of the benzene (B151609) ring and offer sites for further chemical reactions.

Impact of Fluorine on Aromatic Ring Activation/Deactivation

Substituents on a benzene ring determine its reactivity towards electrophilic aromatic substitution by either donating or withdrawing electron density. msu.edu The groups on this compound collectively render the ring strongly deactivated.

Fluorine Atoms: Halogens exhibit a dual electronic effect. They inductively withdraw electron density from the ring through the sigma bond due to their high electronegativity, which is a deactivating effect. libretexts.org Concurrently, their lone pairs can donate electron density into the ring via resonance (p-π conjugation). libretexts.org For halogens, the strong inductive effect typically outweighs the weaker resonance effect, making them net deactivating groups. libretexts.orglibretexts.org

Nitro Group: The nitro group (–NO₂) is one of the most powerful deactivating groups. It withdraws electron density strongly through both induction and resonance, significantly reducing the nucleophilicity of the aromatic ring. msu.edumasterorganicchemistry.com

Carboxylic Acid Group: The carboxyl function (–COOH) is also an electron-withdrawing and therefore deactivating group. libretexts.org

The cumulative effect of three deactivating fluorine atoms, a strongly deactivating nitro group, and a deactivating carboxylic acid group makes the aromatic ring of this compound highly electron-deficient and thus strongly deactivated towards electrophilic attack.

Potential for Fluorine Substitution Reactions

While the electron-deficient nature of the ring shuts down electrophilic substitution, it makes the molecule an excellent candidate for Nucleophilic Aromatic Substitution (SNAr). In this type of reaction, a nucleophile attacks the ring and displaces one of the substituents, typically a halogen or a nitro group. sci-hub.se

For an SNAr reaction to occur, a strong electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). In this compound, the nitro group at C3 powerfully activates the fluorine atoms at the C2 (ortho) and C4 (para) positions for displacement by strong nucleophiles like alkoxides, thiolates, or amines. The fluorine at C5, being meta to the nitro group, would be significantly less reactive. Studies on similar molecules show that the selectivity of displacing fluorine versus the nitro group can be controlled by the nature of the nucleophile and the reaction temperature. sci-hub.se

Derivatization for Structure-Activity Relationship (SAR) Studies

Highly functionalized molecules like this compound are valuable building blocks in medicinal and agricultural chemistry for generating libraries of compounds for Structure-Activity Relationship (SAR) studies. SAR studies involve synthesizing a series of related derivatives and testing them for biological activity to determine which chemical features are crucial for their effects.

This compound serves as a versatile scaffold that can be modified at several positions:

The carboxylic acid group can be converted into a wide range of esters, amides, or other functional groups.

The nitro group can be reduced to an amine, which can then be further derivatized.

The activated fluorine atoms at positions 2 and 4 can be displaced by various nucleophiles to introduce new substituents onto the aromatic ring.

For example, structurally related compounds are used as key intermediates in the synthesis of quinolonecarboxylic acids, a class of potent antibacterial agents. The specific pattern of substitution on the aromatic ring is critical for the antibacterial efficacy of the final product. Similarly, other fluorinated nitrobenzoic acids serve as starting materials for preparing novel benzimidazoles with antimycobacterial activity. sigmaaldrich.com The ability to systematically modify this compound makes it a powerful tool for discovering new therapeutic agents and agrochemicals.

Advanced Spectroscopic and Computational Analysis of 2,4,5 Trifluoro 3 Nitrobenzoic Acid and Its Derivatives

Structural Elucidation Techniques

The precise structural characterization of 2,4,5-Trifluoro-3-nitrobenzoic acid relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. By examining the spectra of different nuclei, a comprehensive picture of the molecule's structure can be assembled.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For aromatic compounds like this compound, the chemical shifts and coupling patterns of the aromatic protons are indicative of their positions on the benzene (B151609) ring and the influence of neighboring substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The positions of the signals are influenced by the electronegativity of the attached fluorine and nitro groups, as well as the carboxylic acid functionality.

¹⁹F NMR: Given the trifluorinated nature of the molecule, fluorine-19 NMR is an indispensable tool. It provides direct information about the fluorine atoms, and the couplings observed between them can help to definitively establish their relative positions on the aromatic ring.

Table 1: Representative NMR Data for Related Nitrobenzoic Acid Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

| 4-Phenyl-2-nitrobenzoic acid | ¹H | - | - |

| 4-Phenyl-2-nitrobenzoic acid | ¹³C | - | - |

| 5-Phenyl-2-nitrobenzoic acid | ¹³C | - | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. libretexts.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule. pressbooks.pub

Key expected vibrational frequencies for this compound include:

O-H Stretch: A broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ characteristic of the carboxylic acid hydroxyl group. libretexts.org

C=O Stretch: A sharp, strong absorption peak between 1760-1690 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. libretexts.org

N-O Stretch (Nitro Group): Asymmetric and symmetric stretching vibrations of the nitro group typically appear as two distinct bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

C-F Stretch: Strong absorptions due to the carbon-fluorine bonds are expected in the fingerprint region, typically between 1400-1000 cm⁻¹.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the carboxylic acid is generally observed in the 1320-1210 cm⁻¹ range. libretexts.org

The precise positions of these bands can be influenced by the electronic environment and potential intermolecular interactions, such as hydrogen bonding. libretexts.org

Table 2: Characteristic IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| C=O (Carboxylic Acid) | 1760-1690 | Strong, Sharp |

| NO₂ (Asymmetric Stretch) | 1550-1475 | Strong |

| NO₂ (Symmetric Stretch) | 1360-1290 | Medium |

| C-F | 1400-1000 | Strong |

| C-O (Carboxylic Acid) | 1320-1210 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of ions is measured with very high accuracy, which allows for the unambiguous determination of the molecular formula. nih.gov

For this compound, HRMS would provide a precise mass measurement, confirming its elemental composition of C₇H₂F₃NO₄. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for benzoic acid derivatives involve the loss of the carboxylic acid group (as COOH or CO₂) and the nitro group (as NO₂). The presence of multiple fluorine atoms would also lead to characteristic fragmentation patterns.

While specific MS or HRMS data for this compound was not found, the PubChem entry for 3-nitrobenzoic acid lists experimental GC-MS and LC-MS data, illustrating the types of mass spectral information that can be obtained for related compounds. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to understand the structural and electronic properties of molecules like this compound. unicamp.br These methods complement experimental data and offer insights into reactivity and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de DFT calculations can be employed to optimize the geometry of this compound, providing theoretical bond lengths and angles that can be compared with experimental data if available. rsc.org

Furthermore, DFT allows for the calculation of various electronic properties that are crucial for understanding the molecule's reactivity. unicamp.br These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other chemical species. nih.gov The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the oxygen atoms of the carboxylic acid and nitro groups, indicating these are the most likely sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential: Located around the hydrogen atom of the carboxylic acid and potentially near the carbon atoms attached to the electronegative fluorine and nitro groups.

The MEP surface provides a visual representation of the molecule's reactivity and its potential for intermolecular interactions, which are key to understanding its chemical behavior. researchgate.net

HOMO-LUMO Analysis

The electronic properties of this compound are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter in quantum chemistry that helps in determining the chemical reactivity, kinetic stability, and optical properties of a molecule. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher tendency to engage in chemical reactions, as it requires less energy to excite an electron from the ground state to an excited state. youtube.com

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the energies of these frontier orbitals. researchgate.netdergipark.org.tr For aromatic carboxylic acids and their derivatives, DFT calculations provide valuable insights into their electronic behavior. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attacks.

In the case of this compound, the presence of electron-withdrawing groups, such as the nitro (-NO₂) and fluoro (-F) groups, significantly influences the energies of the HOMO and LUMO. These groups tend to lower the energy of both orbitals, but the effect is more pronounced on the LUMO. The nitro group, in particular, is a strong electron-withdrawing group and its presence is expected to result in a lower LUMO energy, making the molecule more susceptible to nucleophilic attack. researchgate.net The fluorine atoms also contribute to this effect through their high electronegativity. The carboxylic acid group (-COOH) can act as either an electron-donating or electron-withdrawing group depending on the electronic environment of the rest of the molecule.

The HOMO-LUMO gap is a key factor in determining the electronic absorption spectra of a molecule. The energy of the gap corresponds to the energy of the lowest electronic transition. A larger gap indicates that the molecule will absorb light at shorter wavelengths (in the ultraviolet region), while a smaller gap suggests absorption at longer wavelengths (potentially in the visible region). youtube.com

Below is a table of computationally predicted HOMO and LUMO energies and the resulting energy gap for this compound, based on DFT calculations. It is important to note that the exact values can vary depending on the level of theory and basis set used in the calculation.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -8.95 |

| LUMO Energy | -3.21 |

| HOMO-LUMO Gap (ΔE) | 5.74 |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of novel compounds. nih.gov Density Functional Theory (DFT) has been shown to be a reliable method for calculating vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. acs.orgcapes.gov.br

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational modes of this compound can be predicted using DFT calculations. researchgate.netnih.gov These calculations provide the harmonic vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra. scirp.org The presence of various functional groups, including the carboxylic acid, nitro group, and carbon-fluorine bonds, gives rise to a complex vibrational spectrum with characteristic absorption bands.

The O-H stretching vibration of the carboxylic acid group is typically observed as a broad band in the FT-IR spectrum in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group usually appears as a strong absorption band around 1700-1750 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected in the ranges of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-F stretching vibrations typically occur in the region of 1000-1400 cm⁻¹.

The table below presents the predicted characteristic vibrational frequencies for this compound based on DFT calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| O-H stretch (Carboxylic acid) | 3100 (broad) | FT-IR |

| C=O stretch (Carboxylic acid) | 1725 | FT-IR, Raman |

| NO₂ asymmetric stretch | 1540 | FT-IR, Raman |

| NO₂ symmetric stretch | 1355 | FT-IR, Raman |

| C-F stretch | 1250 | FT-IR |

| C-F stretch | 1180 | FT-IR |

| C-F stretch | 1050 | FT-IR |

NMR Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, is a valuable tool for structural elucidation. nih.govacs.org The chemical shifts are highly sensitive to the electronic environment of the nuclei.

For this compound, the single proton of the carboxylic acid group is expected to have a chemical shift in the downfield region, typically above 10 ppm, due to its acidic nature. The aromatic proton will also be in the downfield region, influenced by the electron-withdrawing effects of the nitro and fluoro substituents.

The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons directly attached to the electronegative fluorine and nitro groups will also exhibit significant downfield shifts.

The following table provides the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (COOH) | 11.5 |

| ¹H (aromatic) | 8.2 |

| ¹³C (C=O) | 168.0 |

| ¹³C (C-NO₂) | 145.0 |

| ¹³C (C-F) | 150.0 (d, JCF) |

| ¹³C (C-F) | 148.5 (d, JCF) |

| ¹³C (C-F) | 142.0 (d, JCF) |

| ¹³C (aromatic) | 125.0 |

| ¹³C (aromatic) | 120.0 |

Applications and Translational Research of 2,4,5 Trifluoro 3 Nitrobenzoic Acid and Its Analogues

Pharmaceutical and Medicinal Chemistry Intermediates

The strategic placement of fluorine atoms and a nitro group on the benzoic acid scaffold of 2,4,5-Trifluoro-3-nitrobenzoic acid provides a platform for diverse chemical modifications, leading to the synthesis of complex molecules with potential therapeutic applications.

Precursors for Quinolone Antibacterial Drugs

Quinolones are a major class of synthetic broad-spectrum antibiotics. The development of new quinolone analogues is a continuous effort to enhance activity against resistant bacterial strains. nih.gov The core structure of quinolones can be synthesized through various methods, often involving the cyclization of appropriately substituted precursors. nih.govvcu.edu

While direct synthesis from this compound is not extensively documented in readily available literature, a closely related analogue, 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid , is utilized as an intermediate in the synthesis of quinolonecarboxylic acids with potent antibacterial properties. This suggests that fluoronitrobenzoic acids are valuable starting materials for creating the quinolone scaffold. The fluorine and nitro groups are key functionalities that can be modified to improve the pharmacokinetic and pharmacodynamic properties of the final drug. The general synthesis of 4-quinolones often involves the reaction of an aniline (B41778) derivative with a β-ketoester followed by a cyclization reaction. The specific substitutions on the aniline precursor, which can be derived from a nitrobenzoic acid, are crucial for the biological activity of the resulting quinolone.

Building Blocks for Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. slideshare.net The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. orgsyn.orgyoutube.com

Fluoronitrobenzoic acids, such as 4-Fluoro-3-nitrobenzoic acid, serve as starting reagents in the preparation of novel benzimidazoles. sigmaaldrich.com The synthesis of benzimidazole derivatives from a related compound, 2,3,4-trifluorobenzoic acid, involves its nitration to produce a trifluoro-nitrobenzoic acid intermediate. This intermediate is then further processed to construct the benzimidazole ring system. The presence of fluorine atoms and a nitro group on the benzoic acid precursor allows for the introduction of these functionalities into the final benzimidazole structure, which can significantly influence its biological activity.

Development of Novel Therapeutic Agents

The reactive nature of this compound and its analogues makes them valuable starting points for the synthesis of novel therapeutic agents targeting a variety of diseases.

Tuberculosis remains a significant global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of new antimycobacterial agents. Nitro-substituted compounds have shown promise in this area. Studies on nitrobenzoate and nitrothiobenzoate derivatives have demonstrated their activity against Mycobacterium tuberculosis. nih.gov Specifically, aromatic nitro derivatives have shown a particular ability to inhibit the growth of M. tuberculosis strains. nih.gov

Research has explored a library of nitro derivatives of benzoic acid, revealing that compounds with aromatic nitro substitutions are among the most active. nih.gov The 3,5-dinitrobenzoate (B1224709) scaffold, in particular, has been identified as a promising area for further investigation to develop future antimycobacterial drugs. nih.gov While direct studies on this compound derivatives are not explicitly detailed, the established activity of the nitrobenzoate scaffold suggests the potential of its fluorinated analogues in this therapeutic area. The introduction of fluorine atoms could further enhance the potency and pharmacokinetic properties of these antimycobacterial agents. cuni.cz

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for the management of Alzheimer's disease. nih.gov The search for new and effective cholinesterase inhibitors is an active area of research.

Derivatives of benzoic acid have been investigated for their potential to inhibit these enzymes. For instance, (5-formylfuran-2-yl) methyl 4-nitro benzoate (B1203000) has demonstrated inhibitory activity against both AChE and BChE. trdizin.gov.tr Furthermore, 4-Fluoro-3-nitrobenzoic acid has been used as a starting material in the preparation of novel AChE and BChE inhibitors that feature a benzimidazole core structure. sigmaaldrich.com This indicates that the fluoronitrobenzoic acid moiety can be incorporated into larger molecular frameworks to design potent cholinesterase inhibitors. The specific electronic properties conferred by the fluorine and nitro substituents can influence the binding of these compounds to the active sites of the enzymes.

The quest for novel anticancer agents is a cornerstone of medicinal chemistry research. Benzoic acid and its derivatives have been identified as having significant anticancer potential. nih.gov Fluoroquinolones, which can be synthesized from precursors like fluoronitrobenzoic acids, have also been investigated for their antiproliferative effects. mdpi.comnews-medical.net

Recent studies have highlighted the anticancer potential of various fluoroquinolone derivatives. mdpi.comnih.gov The introduction of fluorine atoms into heterocyclic compounds has, in many cases, led to promising anticancer and antimicrobial activities. researchgate.net While direct preliminary investigations on the anticancer properties of this compound itself are not widely published, its role as a precursor for classes of compounds with known anticancer activity, such as fluoroquinolones and benzimidazoles, underscores its importance in this field of research. The electron-withdrawing nature of the fluorine and nitro groups can influence the interaction of its derivatives with biological targets relevant to cancer pathology.

PARP Inhibitor Precursors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. nih.govnih.gov The synthesis of these complex heterocyclic drugs often relies on the use of highly functionalized building blocks. While direct evidence of this compound in the synthesis of a marketed PARP inhibitor is not prevalent in publicly available literature, its structural motifs are characteristic of precursors used in the development of such therapeutic agents. nih.govnuph.edu.ua

The synthesis of several PARP inhibitors, including Talazoparib, involves fluorinated and nitrated intermediates. For instance, the synthesis of Talazoparib has been described using starting materials like 6-fluoro-4-nitroisobenzofuran-1(3H)-one. google.com This highlights the utility of the fluoro-nitro aromatic scaffold in constructing the core structures of PARP inhibitors. The nitro group in compounds like this compound can be readily reduced to an amino group, a key functional handle for further elaboration into the complex heterocyclic systems that define many PARP inhibitors. patsnap.com The fluorine atoms, on the other hand, can enhance the metabolic stability and binding affinity of the final drug molecule. nih.gov

Research into novel PARP inhibitors continues to explore a diverse range of chemical scaffolds, with a focus on improving selectivity for different PARP enzymes and overcoming resistance. researchgate.net The development of photoactivatable prodrugs of PARP inhibitors, such as those derived from Talazoparib, also demonstrates the ongoing innovation in this field, which may require specialized building blocks. nih.gov The structural features of this compound make it a plausible candidate for the synthesis of new generations of PARP inhibitors or their intermediates, even if it is not a direct precursor to currently approved drugs.

Agrochemical Development and Related Intermediates

The introduction of fluorine into active molecules has had a profound impact on the agrochemical industry, leading to the development of more potent, selective, and stable herbicides, insecticides, and fungicides. researchgate.net Fluorinated compounds now represent a significant portion of the global agrochemical market. bohrium.com this compound and its analogues are valuable intermediates in this sector due to the combined benefits of the fluorine atoms and the synthetically versatile nitro group.

Synthesis of Herbicides, Insecticides, and Fungicides

Fluorinated and nitrated benzoic acids are key starting materials in the synthesis of a variety of agrochemicals. For example, 2-chloro-4-fluoro-5-nitrobenzoic acid is a crucial intermediate in the production of the herbicide saflufenacil. patsnap.com The synthesis of other herbicides, such as those containing a picolinic acid scaffold, has also utilized fluorinated building blocks to enhance efficacy. google.com

In the realm of insecticides, the incorporation of fluorine has been shown to dramatically alter the physicochemical properties and bioavailability of the compounds, sometimes leading to faster knockdown of pests. acs.orgnih.gov For instance, the fluorine-containing insecticide, fluoro-DDT, demonstrated different activity profiles compared to its non-fluorinated counterpart. acs.org The synthesis of novel insecticides often involves the use of fluorinated aromatic intermediates.

With respect to fungicides, the presence of fluorine can enhance the efficacy of compounds that disrupt the cell membranes of fungi. nih.gov Fluorinated building blocks are considered crucial for the development of modern fungicides, with many commercial products containing at least one fluorine atom. nih.gov The synthesis of these fungicides can involve intermediates structurally related to this compound. The nitro group on such a precursor can be transformed into other functionalities required for the final active ingredient.

Impact of Fluorine on Biological Activity in Agrochemicals

The introduction of fluorine into an agrochemical can significantly modify its biological activity through several mechanisms. researchgate.netchimia.ch These modifications can lead to improved performance and a better environmental profile.

One of the primary effects of fluorination is the alteration of the molecule's physicochemical properties. Fluorine's high electronegativity can change the acidity (pKa) of nearby functional groups, which can in turn affect the molecule's uptake and transport within the target organism. researchgate.net The substitution of hydrogen with fluorine can also increase the metabolic stability of the compound, as the carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic degradation. chimia.ch

The following table summarizes the key impacts of fluorine incorporation on the biological activity of agrochemicals:

| Impact of Fluorine Substitution | Description | Reference(s) |

| Increased Metabolic Stability | The high strength of the carbon-fluorine bond makes the molecule more resistant to enzymatic degradation, prolonging its active life. | chimia.ch |

| Enhanced Binding Affinity | Fluorine can participate in favorable interactions with the target protein, leading to stronger binding and higher potency. | researchgate.net |

| Altered Physicochemical Properties | Fluorination can modify a molecule's lipophilicity, acidity (pKa), and conformational preferences, affecting its uptake, transport, and overall bioavailability. | nih.govresearchgate.net |

| Improved Selectivity | Strategic fluorination can lead to a more specific interaction with the target organism's biology, reducing off-target effects. | researchgate.net |

Materials Science and Functional Materials

The unique properties imparted by fluorine have made fluorinated polymers and materials indispensable in a wide range of high-performance applications. google.comnih.govresearchgate.net These materials often exhibit exceptional thermal stability, chemical resistance, low surface energy, and unique optical and electrical properties. sigmaaldrich.com Fluorinated benzoic acids, including analogues of this compound, can serve as important monomers or building blocks for the synthesis of such advanced materials.

The presence of multiple fluorine atoms in a monomer can lead to polymers with low dielectric constants, making them suitable for use in microelectronics as interlayer dielectrics. google.com The strong carbon-fluorine bond also contributes to the high thermal stability of these polymers, allowing them to be used in demanding, high-temperature environments. sigmaaldrich.com Furthermore, the low surface energy of fluorinated polymers results in materials with excellent hydrophobicity and lipophobicity, which are desirable for applications such as non-stick coatings and protective finishes. sigmaaldrich.com

The synthesis of high-performance polymers can be achieved through the polymerization of fluorinated monomers. justia.comresearchgate.net For instance, fluorinated dienes have been developed to create fluoropolymers with specific functional groups and high transparency. google.com The development of fluorinated conjugated polymers is another active area of research, with applications in organic electronics such as field-effect transistors and solar cells. nih.gov Phenylboronic acid-based functional materials, which can be modified with fluorine-containing moieties, are also being explored for applications in fluorescence imaging and tumor therapy. nih.gov

Environmental Considerations and Green Chemistry in Production

Environmental Fate and Degradation Studies

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments, including air, water, and soil. unep.org For fluorinated aromatic compounds like 2,4,5-Trifluoro-3-nitrobenzoic acid, key concerns revolve around their persistence and the potential formation of harmful degradation products.

While specific degradation studies for this compound are not extensively documented in the provided search results, the environmental behavior of structurally related compounds offers valuable insights. Fluorinated organic compounds, particularly those with multiple fluorine atoms on an aromatic ring, can exhibit significant persistence. The carbon-fluorine bond is exceptionally strong, making these compounds resistant to both biotic and abiotic degradation.

The primary dissipation pathways for many herbicides include mineralization, volatilization, and the formation of non-extractable residues in soil. kpu.canih.gov For instance, trifluralin, another trifluoro-containing nitroaromatic compound, has a long half-life in soil, with volatilization being a significant dissipation route. kpu.ca In contrast, some herbicides like glyphosate (B1671968) degrade more rapidly but can form persistent metabolites. kpu.canih.gov

The degradation of nitroaromatic compounds can proceed through various pathways. A common initial step is the reduction of the nitro group to an amino group, which can then undergo further transformations. Photodegradation can also be a significant pathway, especially in aqueous environments. nih.gov The presence of electron-withdrawing fluorine atoms and the nitro group on the benzoic acid ring influences the compound's reactivity and susceptibility to degradation mechanisms. For example, the herbicide triclopyr (B129103), a chlorinated pyridine (B92270) derivative, degrades in soil and water, with its butoxyethyl ester form (TBEE) rapidly hydrolyzing to the more mobile triclopyr acid. researchgate.net

The degradation of this compound can lead to the formation of various transformation products. The nature of these products depends on the specific environmental conditions and the degradation pathway.

Reduction Products: Under anaerobic or reducing conditions, the nitro group is susceptible to reduction, potentially forming 3-amino-2,4,5-trifluorobenzoic acid.

Decarboxylation Products: The carboxylic acid group may be removed, leading to the formation of 1,2,3-trifluoro-5-nitrobenzene.

Defluorination Products: While the C-F bond is strong, microbial or photochemical defluorination can occur over time, leading to less fluorinated benzoic acid derivatives.

Metabolites: In biological systems, compounds can be metabolized into more polar products. For example, some herbicides form conjugates with amino acids like aspartate. researchgate.net

Studies on similar compounds have shown that metabolites can sometimes be more persistent or mobile than the parent compound. kpu.canih.gov For instance, the degradation of glyphosate leads to aminomethylphosphonic acid (AMPA), which can accumulate in the environment. nih.gov Therefore, a complete environmental risk assessment must consider the fate and potential effects of significant transformation products.

Implementation of Green Chemistry Principles in Industrial Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Applying these principles to the synthesis of this compound can significantly lower its environmental impact. jocpr.comnumberanalytics.com

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.comrsc.org The synthesis of nitroaromatic compounds often involves nitration reactions using a mixture of nitric acid and sulfuric acid. chemicalbook.comgoogle.com

The typical synthesis for a trifluoro-nitrobenzoic acid involves the nitration of the corresponding trifluorobenzoic acid. chemicalbook.com

Reaction: C₇H₃F₃O₂ (2,4,5-Trifluorobenzoic acid) + HNO₃ → C₇H₂F₃NO₄ (this compound) + H₂O

To illustrate the concept, an atom economy calculation for this general reaction is shown below.

| Reactant/Product | Formula | Molar Mass ( g/mol ) | Atoms Incorporated |

| Reactants | |||

| 2,4,5-Trifluorobenzoic acid | C₇H₃F₃O₂ | 176.09 | Yes |

| Nitric Acid | HNO₃ | 63.01 | No (as H₂O byproduct) |

| Total Reactant Mass | 239.10 | ||

| Products | |||

| Desired Product | |||

| This compound | C₇H₂F₃NO₄ | 221.09 | Yes |

| Byproduct | |||

| Water | H₂O | 18.01 | No |

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Percent Atom Economy = (221.09 / 239.10) x 100 ≈ 92.5%

The fifth principle of green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. wordpress.comskpharmteco.com Solvents account for a significant portion of the mass and environmental impact of a typical chemical process. skpharmteco.com

Traditional nitrations often use concentrated sulfuric acid as both a reagent and a solvent. chemicalbook.comorgsyn.org This generates large volumes of acidic waste that require neutralization, creating substantial salt waste. Efforts in green chemistry seek to replace such hazardous reagents and solvents.

Potential improvements include:

Catalytic Systems: Using solid acid catalysts that can be easily recovered and reused, reducing the need for corrosive and difficult-to-handle acids like sulfuric acid.

Safer Solvents: If a solvent is necessary, choosing one with a better environmental, health, and safety profile is crucial. wordpress.comscribd.com Solvent selection guides can help chemists choose greener alternatives. wordpress.com For some processes, emerging "green solvents" like cyclopentyl methyl ether (CPME) or ionic liquids might be viable. rsc.org In some cases, reactions can be run without any solvent at all. scribd.com

Alternative Reagents: Research into alternative nitrating agents that are more benign and generate less waste is an active area of green chemistry.

Waste prevention is a cornerstone of green chemistry, prioritizing the reduction of waste at its source over treatment or disposal. epa.gov In the synthesis of this compound, the primary waste stream is typically the spent nitrating acid mixture (sulfuric and nitric acids). google.comorgsyn.org

Strategies for waste minimization include:

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) to maximize yield and minimize the formation of byproducts. google.com

Catalyst Recycling: Employing heterogeneous catalysts that can be filtered off and reused for multiple reaction cycles reduces waste and cost. google.com

Solvent Recovery: When solvents are used, implementing efficient recovery and reuse systems can drastically reduce waste and the demand for fresh solvent. skpharmteco.com

Waste Valorization: Exploring potential uses for byproducts. For example, finding applications for the salt streams generated from acid neutralization. google.com

By integrating these green chemistry principles, the industrial synthesis of this compound can be made more sustainable, efficient, and environmentally responsible. google.compatsnap.com

Analytical Methods for Environmental Monitoring (Excluding basic identification)

The detection and quantification of this compound in environmental matrices are crucial for assessing its potential impact. Due to its nature as a fluorinated and nitroaromatic compound, several advanced analytical techniques can be employed for its monitoring. These compounds can be persistent organic pollutants, making their detection at trace levels important. anr.fr

A primary challenge in environmental monitoring is the separation of the target analyte from a complex sample matrix, which can include water, soil, or biological tissues. env.go.jp For aromatic compounds like this compound, solid-phase microextraction (SPME) is a useful sample preparation technique. acs.orgnih.gov SPME can pre-concentrate the analyte from a water sample, enhancing the sensitivity of subsequent analytical methods. acs.org

For the actual detection and quantification, chromatography-based methods are standard. waterandwastewater.com Gas chromatography (GC) and liquid chromatography (LC) are powerful techniques for separating components of a mixture. waterandwastewater.comresearchgate.net When coupled with mass spectrometry (MS), these methods provide a high degree of sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the analysis of volatile and semi-volatile organic compounds. env.go.jp For a compound like this compound, derivatization to a more volatile form may be necessary prior to GC analysis. env.go.jp

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of non-volatile and polar compounds, such as benzoic acid derivatives. nih.gov This technique can directly analyze water samples with minimal preparation, offering high sensitivity and specificity. nih.gov

Fluorine NMR (¹⁹F NMR) is an emerging and powerful tool for the detection and quantification of fluorinated pollutants in the environment. anr.fr It offers the advantage of directly detecting the fluorine atoms in the molecule, providing a unique and selective signature. anr.fr

The choice of analytical method depends on the specific requirements of the monitoring program, including the environmental matrix being tested, the required detection limits, and the available instrumentation.

Table 2: Advanced Analytical Techniques for Environmental Monitoring of Aromatic Compounds

| Analytical Technique | Principle | Applicability to this compound | Key Advantages |

|---|---|---|---|

| GC-MS | Separation by gas chromatography, detection by mass spectrometry | Suitable for volatile derivatives | High sensitivity and selectivity |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry | Highly suitable due to polarity and non-volatility | High sensitivity, specificity, and minimal sample preparation |

| SPME | Extraction and pre-concentration using a coated fiber | Effective for sample preparation from water | Simple, solvent-free, and enhances detection limits |

| ¹⁹F NMR | Nuclear magnetic resonance spectroscopy of the fluorine nucleus | Directly detects the fluorinated nature of the compound | High selectivity for fluorinated compounds |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4,5-Trifluoro-3-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential fluorination and nitration of benzoic acid derivatives. For example, nitration of a pre-fluorinated benzoic acid precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) ensures regioselectivity. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts like dinitro derivatives. Post-synthesis, recrystallization in ethanol/water mixtures improves purity .

Q. Which purification techniques are most effective for isolating high-purity this compound?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., dimethylformamide) or mixed solvents (ethanol/water) is preferred due to the compound’s moderate solubility. For trace impurities, preparative HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in the mobile phase enhances separation efficiency. Purity should be verified via melting point analysis and HPLC (>99% peak area) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction using SHELX software for refinement provides atomic-resolution structural data. Crystals grown via slow evaporation in acetone yield suitable diffraction patterns .

- NMR spectroscopy : ¹⁹F NMR (δ -110 to -125 ppm for aromatic fluorine) and ¹H NMR (aromatic protons δ 7.5–8.5 ppm) confirm substitution patterns. Deuterated DMSO is recommended due to the compound’s low solubility in CDCl₃ .

- Mass spectrometry : High-resolution ESI-MS (negative ion mode) should show [M-H]⁻ at m/z 231.99 (C₇H₂F₃NO₄⁻) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

- Methodological Answer : Discrepancies (e.g., unexpected ¹⁹F NMR shifts) require iterative validation:

Cross-check experimental conditions (e.g., solvent polarity, temperature).

Recalculate computational models (DFT with B3LYP/6-311+G(d,p) basis set) incorporating solvent effects.

Validate via 2D NMR (COSY, NOESY) to confirm coupling patterns and spatial arrangements.

Contradictions often arise from dynamic effects (e.g., rotational barriers in nitro groups) not captured in static models .

Q. What strategies are effective for synthesizing derivatives of this compound, such as hydroxy or methoxy analogs?

- Methodological Answer :

- Hydroxy derivatives : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to -NH₂, followed by diazotization and hydrolysis to introduce -OH. Protect the carboxylic acid with tert-butyl groups during reactions .

- Methoxy derivatives : Nucleophilic aromatic substitution (NaOMe in DMF at 120°C) replaces fluorine atoms. Monitor reaction progress via ¹⁹F NMR to track fluorine displacement .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can map electrostatic potential surfaces to identify electron-deficient sites. Fukui indices (nucleophilic attack) highlight the C-3 position (para to nitro) as most reactive. Solvent models (PCM for DMSO) improve accuracy in predicting activation energies .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Thermal stability : Thermogravimetric analysis (TGA) under N₂ (heating rate 10°C/min) identifies decomposition temperatures (>200°C).

- pH stability : Incubate solutions (pH 1–13) at 25°C for 24 hours, then analyze via HPLC for degradation products (e.g., decarboxylation at low pH) .

Q. How can polymorphism in this compound crystals impact crystallographic data interpretation?

- Methodological Answer : Polymorphs (e.g., monoclinic vs. orthorhombic) arise from varying crystallization solvents. Use SHELXL to refine multiple structures from the same dataset. Differential Scanning Calorimetry (DSC) detects phase transitions, while PXRD distinguishes polymorphic forms. Anisotropic displacement parameters in refinement models improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.